2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate
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Overview
Description
2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol fumarate, commonly known as quetiapine fumarate, is an atypical antipsychotic medication. It is primarily used to treat psychiatric conditions such as schizophrenia, bipolar disorder, and major depressive disorder. Quetiapine fumarate works by modulating neurotransmitter activity in the brain, particularly targeting serotonin and dopamine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quetiapine fumarate involves multiple steps. One common method starts with the reaction of dibenzo[b,f][1,4]thiazepin-11-ylamine with 2-(2-chloroethoxy)ethanol to form 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol. This intermediate is then reacted with fumaric acid to produce the fumarate salt .
Industrial Production Methods
Industrial production of quetiapine fumarate typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Quetiapine fumarate undergoes various chemical reactions, including:
Oxidation: Quetiapine can be oxidized to form quetiapine N-oxide.
Reduction: Reduction reactions can convert quetiapine to its reduced forms.
Substitution: Quetiapine can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products
Oxidation: Quetiapine N-oxide.
Reduction: Reduced quetiapine derivatives.
Substitution: Various substituted quetiapine analogs.
Scientific Research Applications
Quetiapine fumarate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antipsychotic drug synthesis and degradation.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders.
Industry: Used in the development of new antipsychotic medications and formulations.
Mechanism of Action
Quetiapine fumarate exerts its effects by antagonizing multiple neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT2) and dopamine (D2) receptors, reducing the activity of these neurotransmitters and thereby alleviating symptoms of psychosis and mood disorders . Additionally, quetiapine has affinity for histamine (H1) and adrenergic (α1 and α2) receptors, contributing to its sedative and hypotensive effects .
Comparison with Similar Compounds
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar structure but different receptor binding profile.
Olanzapine: Shares structural similarities with quetiapine but has a higher affinity for dopamine receptors.
Risperidone: Similar in function but differs in chemical structure and receptor affinity.
Uniqueness
Quetiapine fumarate is unique due to its balanced affinity for both serotonin and dopamine receptors, which contributes to its efficacy and lower risk of extrapyramidal side effects compared to other antipsychotics . Its sedative properties also make it useful in treating insomnia associated with psychiatric disorders .
Properties
Molecular Formula |
C27H33N3O7S |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C23H29N3O3S.C4H4O4/c27-14-16-29-18-17-28-15-13-25-9-11-26(12-10-25)23-19-5-1-3-7-21(19)30-22-8-4-2-6-20(22)24-23;5-3(6)1-2-4(7)8/h1-8,27H,9-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
ZVKYKGOAUIBMRR-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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